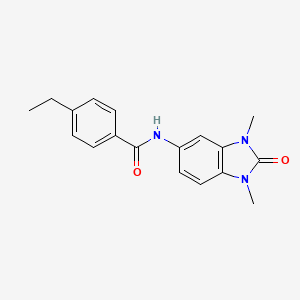

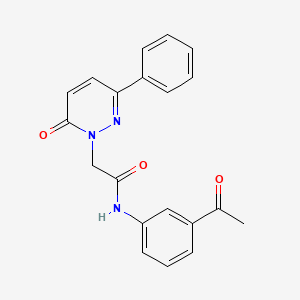

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-ethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of ionic liquids as a medium due to their environmental friendliness and efficiency in facilitating reactions. For instance, the synthesis of novel benzimidazole compounds has been achieved through a one-pot, three-component synthesis using catalytically active ionic liquids, which offer advantages such as good yields, short reaction times, and mild conditions, without the need for additional catalysts or solvents (Satyanarayana et al., 2021).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the compound , is characterized by a fused ring system that incorporates a benzene ring and an imidazole ring. This structural motif is crucial for the compound's chemical behavior and interactions. Structural analysis can be conducted using various spectroscopic methods (e.g., NMR, IR, GC-MS) to fully characterize the compound, confirming its structure and composition (Al Mamari & Al Lawati, 2019).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, contributing to their versatility in pharmaceutical applications. They can engage in reactions such as thermolysis, leading to the formation of products like benzimidazoles and other aromatic compounds through free radical mechanisms (Gaber et al., 2011). Moreover, these compounds can participate in metal-catalyzed C–H bond functionalization reactions, owing to their possession of suitable directing groups (Al Mamari et al., 2019).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability in various applications, including its pharmacokinetic and pharmacodynamic profiles.

Chemical Properties Analysis

Chemically, benzimidazole derivatives exhibit a range of properties, including the ability to form stable structures through intramolecular hydrogen bonding and selective recognition capabilities towards specific substrates. Their chemical reactivity and interactions are foundational for their biological activities and potential therapeutic uses (Choi et al., 2005).

特性

IUPAC Name |

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-4-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-4-12-5-7-13(8-6-12)17(22)19-14-9-10-15-16(11-14)21(3)18(23)20(15)2/h5-11H,4H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLRYCVMAYAAOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197516 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-ethylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5630929.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5630931.png)

![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5630940.png)

![(3aR*,9bR*)-7-methoxy-2-[(1-methylpiperidin-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5630954.png)

![N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5630955.png)

![[2-(2-naphthyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B5630957.png)

![1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5630958.png)

![2,5-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5630966.png)

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5630970.png)

![4-[4-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B5630994.png)